tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate
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Overview
Description
“tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate” is a chemical compound with the molecular formula C10H18N2O2 . It is a solid substance with a molecular weight of 198.26 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6H2,1-5H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 198.26 . Further physical and chemical properties are not available in the sources retrieved.Scientific Research Applications
Crystal Structures and Molecular Interactions
- tert-Butyl carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, are explored for their unique crystal structures. They form part of an isostructural family of compounds, linked via bifurcated hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).
- In another study, two carbamate derivatives (including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate) were synthesized and structurally characterized. Their crystal packing exhibits a complex interplay of hydrogen bonds forming three-dimensional architectures (Das et al., 2016).
Synthetic Applications in Organic Chemistry
- tert-Butyl carbamate derivatives, such as tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, have been synthesized as intermediates for natural products like jaspine B, which possess cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
- The synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a crucial intermediate for enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrates its role in complex organic syntheses (Ober et al., 2004).
Medicinal Chemistry and Drug Design
- Research into tert-butyl carbamate derivatives extends to the synthesis of compounds with potential antiarrhythmic and hypotensive properties, exemplified by compounds like 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea (Chalina et al., 1998).
- The development of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, utilizing chiral inversion mediated by thionyl chloride, highlights its significance in the preparation of high-value compounds in medicinal chemistry (Li et al., 2015).
Green Chemistry and Environmental Studies
- The study of oxidation of tert-butyl ethers in the presence of chloride ions, leading to the formation of chloro organic compounds, provides insights into the environmental impact and degradation pathways of tert-butyl compounds (Cysewski et al., 2006).
Mechanism of Action
Target of Action
Mode of Action
Carbamates typically work by forming a covalent bond with their target, altering its function. The cyano group in the molecule may also play a role in its interaction with targets .
Biochemical Pathways
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate" . These factors could include temperature, pH, and the presence of other molecules .
Properties
IUPAC Name |
tert-butyl N-(1-cyano-2-methylpropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILEIAGEFITEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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